molecular formula C11H13NO B086481 N-(2,3-Dihydro-1H-inden-2-yl)acetamide CAS No. 13935-80-3

N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Cat. No. B086481
CAS RN: 13935-80-3
M. Wt: 175.23 g/mol
InChI Key: AVBOEYUWFJGVRI-UHFFFAOYSA-N
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Patent
US07772257B2

Procedure details

Acetic anhydride (3.55 ml) was dropped to the mixture of 6.37 g 2-amino indane hydrochloride, 60 ml of ethyl acetate and 10.4 ml triethylamine and the reaction mixture was stirred at room temperature for 15 hours. The solvents were evaporated in vacuo and the solid residue was digested with water, filtered and dried at 40° C. in vacuo.
Quantity
3.55 mL
Type
reactant
Reaction Step One
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.Cl.[NH2:9][CH:10]1[CH2:18][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11]1.C(OCC)(=O)C>C(N(CC)CC)C>[CH2:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:18][CH:10]1[NH:9][C:5](=[O:7])[CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
3.55 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
6.37 g
Type
reactant
Smiles
Cl.NC1CC2=CC=CC=C2C1
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
10.4 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried at 40° C. in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C1C(CC2=CC=CC=C12)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.